Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)
Overview
Description
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, also known as Ru(ddp), is a complex used as a probe for luminescent detection and quantitation of oxygen . It is also used for fiber optic sensors . Further, it is used in studies on oxygen in skin and skin tumors as well as measurement of oxygen flux through the skin .
Synthesis Analysis
The synthesis of Ru(II) complexes possessing a linker arm which is a functional group for forming a covalent linkage with an appropriate silicate precursor has been reported . Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) complex is the fluorophore of choice in this work since it is a well-known fluorescent dye quenched dynamically by oxygen .Chemical Reactions Analysis
The relative chemiluminescence intensities for the reactions between the ruthenium complexes (Ru(bipy)32+, Ru(phen)32+ and Ru(BPS)34−) and analytes (barbitone, codeine, citric acid, furosemide, hydrochlorothiazide, potassium oxalate, strychnine and tripropylamine) were established using a flow injection analysis (FIA) manifold with chemiluminescence detector constructed in a laboratory .Physical And Chemical Properties Analysis
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is soluble in alcohol and dimethylformamide, but insoluble in water . Its empirical formula is C72H48Cl2N6Ru, and its molecular weight is 1169.17 .Scientific Research Applications
Solid-State Light-Emitting Electrochemical Cell
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) has been used to create a highly efficient and stable solid-state light-emitting electrochemical cell. The cell demonstrates high power efficiency and a significantly longer lifespan compared to cells using other complexes (Bolink et al., 2006).
Chemiluminescence Reagent
This compound has shown potential as a chemiluminescence reagent in acidic aqueous solutions, exhibiting more intense chemiluminescence compared to similar complexes (McDermott et al., 2009).
Energy Transfer in Films
Studies on energy transfer in films reveal that this compound can effectively transfer energy in cast and Langmuir−Blodgett films, with a focus on the packing effects of chiral metal complexes on energy-transfer rates (Okamoto et al., 2001).
Oxygen Measurement
The optical characteristics of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) perchlorate immobilized in silicone rubber films have been studied for applications in measuring oxygen. The luminescence intensity and quenching by oxygen are significantly affected by the concentration of the complex (Li et al., 1993).
Two-Photon Fluorescence Property
The compound exhibitssignificant two-photon absorption (TPA) characteristics, making it a promising candidate for applications requiring fluorescence-based techniques (Kawamata et al., 2002).
Polarized Luminescence in Ultrathin Films
Ordered ultrathin films containing this compound have been fabricated, demonstrating well-defined polarized red luminescence. This feature is crucial for applications in optoelectronics and sensor technology (Yan et al., 2009).
Photophysical Properties in Different Environments
The luminescence decay time of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) perchlorate in liquid and solid environments has been analyzed, providing insight into its emission properties across various media (Draxler, 1999).
Luminescence Quenching for Oxygen Concentration Measurement
Its use in oxygen concentration measurement through luminescence quenching in silicone rubber has been proven to be accurate and precise. This application is significant in environmental monitoring and medical diagnostics (Bacon & Demas, 1987).
Luminescence Quenching in Self-Assembled Adducts
The compound, when combined with CdTe nanocrystal quantum dots, shows strong luminescence quenching. This finding is important for the development of advanced materials in optoelectronics and photovoltaics (Amelia et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);diperchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2ClHO4.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBZIKDAUJCZDU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48Cl2N6O8Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475125 | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
CAS RN |
75213-31-9 | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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